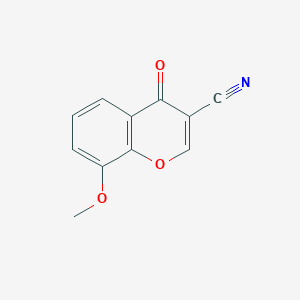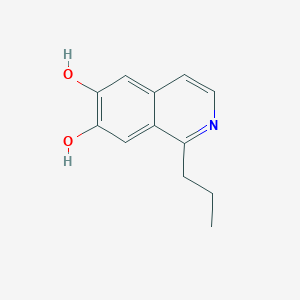
(2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid is an organoboron compound that features a pyrimidine ring substituted with a chlorine atom at the 2-position and an isopropyl group at the 4-position The boronic acid group is attached to the 5-position of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid typically involves the borylation of a halogenated pyrimidine precursor. One common method is the palladium-catalyzed cross-coupling reaction of 2-chloro-4-isopropylpyrimidine with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a base like potassium carbonate and a palladium catalyst such as Pd(dppf)Cl2. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles (e.g., amines, thiols) and solvents (e.g., DMF, DMSO).
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Amino or thio-substituted pyrimidines.
科学的研究の応用
(2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
作用機序
The mechanism of action of (2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki-Miyaura cross-coupling, the palladium catalyst undergoes oxidative addition with the halide, followed by transmetalation with the boronate ester, and finally reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .
類似化合物との比較
Similar Compounds
2-Chloro-4-pyridinylboronic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Chloro-5-methoxypyridin-4-yl)boronic acid: Similar structure with a methoxy group instead of an isopropyl group.
4-Isopropylpyrimidine-5-boronic acid: Similar structure without the chlorine atom.
Uniqueness
(2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid is unique due to the combination of its substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of both the chlorine atom and the isopropyl group on the pyrimidine ring provides distinct electronic and steric properties that can be leveraged in various synthetic applications .
特性
分子式 |
C7H10BClN2O2 |
|---|---|
分子量 |
200.43 g/mol |
IUPAC名 |
(2-chloro-4-propan-2-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C7H10BClN2O2/c1-4(2)6-5(8(12)13)3-10-7(9)11-6/h3-4,12-13H,1-2H3 |
InChIキー |
BCUUEHRKVLGZIK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1C(C)C)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11899089.png)
![2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid](/img/structure/B11899090.png)
![4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole](/img/structure/B11899097.png)
![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B11899099.png)





![6-Bromo-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11899128.png)

![2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11899144.png)
